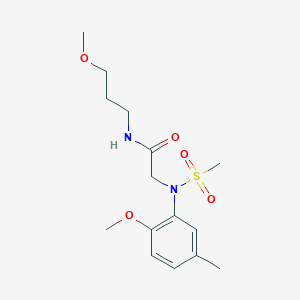![molecular formula C18H21N5O2 B3918628 N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B3918628.png)
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea
Vue d'ensemble
Description
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea, also known as FPhMTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies due to its unique properties and mechanism of action.
Mécanisme D'action
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea works by inhibiting the activity of mitochondrial complex II, which is involved in the electron transport chain in the mitochondria. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death in cancer cells. In the brain, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been shown to decrease the production of inflammatory cytokines and increase the expression of neuroprotective genes.
Biochemical and Physiological Effects
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been shown to have various biochemical and physiological effects in different systems. In cancer cells, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea induces cell death by decreasing ATP production and increasing ROS production. In the brain, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been shown to decrease inflammation and increase the expression of neuroprotective genes. In the cardiovascular system, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been shown to have cardioprotective effects by reducing oxidative stress and improving mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea in lab experiments is its unique mechanism of action, which has shown promising results in various studies. Additionally, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea is its potential toxicity, as it has been shown to induce cell death in cancer cells and may have adverse effects on normal cells if not used appropriately.
Orientations Futures
There are several future directions for the study of N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea. One potential area of research is the development of N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea analogs with improved efficacy and reduced toxicity. Additionally, further studies are needed to better understand the mechanism of action of N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea in different systems and to identify potential new applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea in humans for various medical conditions.
Applications De Recherche Scientifique
N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and cardiovascular disease. Studies have shown that N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea exhibits anti-proliferative effects on cancer cells, as well as neuroprotective and anti-inflammatory effects in the brain. Additionally, N-[2-furyl(phenyl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)urea has been shown to have cardioprotective effects in various animal models.
Propriétés
IUPAC Name |
1-[furan-2-yl(phenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(2)23-13(3)19-17(22-23)21-18(24)20-16(15-10-7-11-25-15)14-8-5-4-6-9-14/h4-12,16H,1-3H3,(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKXWZPGKJWYIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C(C)C)NC(=O)NC(C2=CC=CC=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




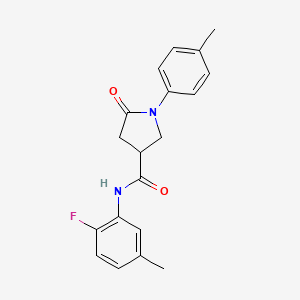
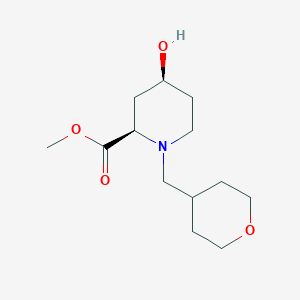
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B3918554.png)
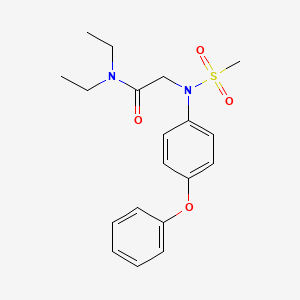
![ethyl 4-[3-benzoyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B3918572.png)
![N-{4-[(4-chloro-3-nitrobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B3918583.png)
![2-(1-{[1-(4-quinolinylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B3918590.png)
![N-{[(4-chlorobenzyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3918596.png)

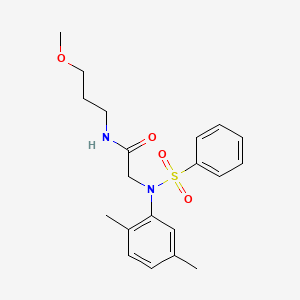
![4-[3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3918634.png)
![N-(1-{1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3918636.png)
